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molecular formula C11H9NO3 B8561910 Methyl 2-cyano-4-(2-oxoethyl)benzoate

Methyl 2-cyano-4-(2-oxoethyl)benzoate

Cat. No. B8561910
M. Wt: 203.19 g/mol
InChI Key: UOPSJQLANAHJPL-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

The methyl 2-cyano-4-(prop-2-en-1-yl)benzoate (100 mg, 0.5 mmol) was dissolved in 1:1 CH2Cl2/MeOH (20 mL) containing pyridine (0.25%). The solution was cooled to −78° C., and O3 was passed through until a blue color was present. N2 was then bubbled through to discharge the blue color and Me2S (3 mol) was added. The reaction mixture was allowed to warm and left overnight. The mixture was washed with 1 N HCl and aqueous NaHCO3 and then dried and evaporated to give methyl 2-cyano-4-(2-oxoethyl)benzoate.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:12]=[C:11]([CH2:13][CH:14]=C)[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])#[N:2].N1C=CC=CC=1.[O:22]=[O+][O-].S(C)C>C(Cl)Cl.CO>[C:1]([C:3]1[CH:12]=[C:11]([CH2:13][CH:14]=[O:22])[CH:10]=[CH:9][C:4]=1[C:5]([O:7][CH3:8])=[O:6])#[N:2] |f:4.5|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(#N)C1=C(C(=O)OC)C=CC(=C1)CC=C
Name
CH2Cl2 MeOH
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Four
Name
Quantity
3 mol
Type
reactant
Smiles
S(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N2 was then bubbled through
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm
WASH
Type
WASH
Details
The mixture was washed with 1 N HCl and aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=C(C(=O)OC)C=CC(=C1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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